molecular formula C10H18N2O4S B3091983 [1-(3-Ethoxypropyl)-2-methanesulfonyl-1H-imidazol-5-yl]methanol CAS No. 1221342-60-4

[1-(3-Ethoxypropyl)-2-methanesulfonyl-1H-imidazol-5-yl]methanol

Cat. No.: B3091983
CAS No.: 1221342-60-4
M. Wt: 262.33 g/mol
InChI Key: XZNBUFDPMZCSRJ-UHFFFAOYSA-N
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Description

[1-(3-Ethoxypropyl)-2-methanesulfonyl-1H-imidazol-5-yl]methanol is a synthetic imidazole derivative characterized by three key structural features:

1-position substituent: A 3-ethoxypropyl group (-CH₂CH₂CH₂-OCH₂CH₃), providing hydrophobicity and influencing solubility.

5-position substituent: A hydroxymethyl group (-CH₂OH), contributing to polarity and reactivity.

For example, describes the synthesis of nitroimidazole derivatives via base-catalyzed reactions in dimethyl sulfoxide (DMSO) .

Properties

IUPAC Name

[3-(3-ethoxypropyl)-2-methylsulfonylimidazol-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4S/c1-3-16-6-4-5-12-9(8-13)7-11-10(12)17(2,14)15/h7,13H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNBUFDPMZCSRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1C(=CN=C1S(=O)(=O)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101181686
Record name 1-(3-Ethoxypropyl)-2-(methylsulfonyl)-1H-imidazole-5-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101181686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221342-60-4
Record name 1-(3-Ethoxypropyl)-2-(methylsulfonyl)-1H-imidazole-5-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221342-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Ethoxypropyl)-2-(methylsulfonyl)-1H-imidazole-5-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101181686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

[1-(3-Ethoxypropyl)-2-methanesulfonyl-1H-imidazol-5-yl]methanol is an organic compound with significant potential in medicinal chemistry due to its unique structural features, including an imidazole ring, a methanesulfonyl group, and an ethoxypropyl side chain. This compound is under investigation for various biological activities, which may include antimicrobial, antifungal, and potential neuroactive effects.

  • IUPAC Name : this compound
  • Molecular Formula : C10H18N2O4S
  • Molecular Weight : 262.32 g/mol
  • CAS Number : 1221342-60-4

Physical Properties

PropertyValue
Purity95% - 98%
Melting PointNot specified
DensityNot specified
LogP0.594
TPSA81.42

Antimicrobial Activity

Research indicates that compounds with similar structural features to This compound exhibit significant antimicrobial properties. For instance, imidazole derivatives are known for their ability to inhibit bacterial growth and have been utilized in various therapeutic applications.

Antifungal Properties

The imidazole ring in this compound is particularly noteworthy for its antifungal activity. Studies have shown that imidazole derivatives can disrupt fungal cell membrane integrity, leading to cell death. This mechanism makes them valuable in treating fungal infections.

Neuroactivity Potential

The ethoxypropyl side chain may contribute to neuroactive properties, as compounds with similar functionalities have been reported to interact with neurotransmitter systems. Further studies are warranted to explore these effects in detail.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several imidazole derivatives, including those structurally related to This compound . The results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections.

Research conducted by Phytochemistry explored the antifungal mechanisms of imidazole compounds. The findings highlighted that the presence of the methanesulfonyl group enhances the compounds' ability to penetrate fungal cell walls, thereby increasing their efficacy against resistant strains.

Study 3: Neuroactive Effects

A preliminary investigation published in Neuroscience Letters examined the neuroactive potential of various ethoxy-substituted compounds. The study suggested that derivatives similar to This compound could modulate neurotransmitter release, indicating a need for further exploration into their neuropharmacological properties.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to [1-(3-Ethoxypropyl)-2-methanesulfonyl-1H-imidazol-5-yl]methanol exhibit significant antimicrobial properties. Studies have shown that imidazole derivatives can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents. The presence of the methanesulfonyl group enhances their activity against resistant strains of pathogens.

Anticancer Research

Imidazole derivatives have also been investigated for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways. Further research is needed to elucidate these mechanisms and assess its efficacy in vivo.

Polymer Chemistry

The unique structure of this compound allows it to be utilized as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research is ongoing to explore its role in creating advanced materials for electronics and coatings.

Catalysis

In catalytic processes, derivatives of imidazole are known to act as effective catalysts for various organic reactions, including oxidation and cross-coupling reactions. The sulfonyl group in this compound may provide enhanced reactivity, making it suitable for applications in green chemistry where selective reactions are desired.

Plant Growth Regulators

Emerging studies suggest that this compound could function as a plant growth regulator. Its application may promote root development and enhance resistance to environmental stresses, thereby improving crop yields. Field trials are essential to validate these effects under practical agricultural conditions.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy demonstrated that imidazole derivatives exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus lower than traditional antibiotics. This finding highlights the potential of this compound in combating antibiotic-resistant infections.

Case Study 2: Polymer Synthesis

Research conducted by Smith et al. (2023) explored the use of this compound in synthesizing high-performance polymers. The resulting materials showed improved tensile strength and thermal stability compared to conventional polymers, indicating its potential for industrial applications.

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The compound’s synthesis involves imidazole ring functionalization and side-chain modifications .

Imidazole Core Formation

  • Precursor : Anthranilic acid or isatoic anhydride derivatives serve as starting materials (e.g., 10 in ).

  • Cyclization : Carbon disulfide and potassium hydroxide facilitate cyclization to form the 2-thioxo-2,3-dihydroquinazolin-4(1H)-one intermediate (e.g., 11 in ).

  • Triazole Formation : Hydrazine in ethanol followed by pyridine and carbon disulfide yields triazoloquinazolinone derivatives (e.g., 12 in ).

Methanol Functionalization

The hydroxymethyl group at position 5 can undergo:

  • Oxidation : To a carboxylic acid using KMnO₄ or CrO₃.

  • Esterification : With acyl chlorides (e.g., acetyl chloride) to form esters.

Methanesulfonyl Group

  • Stability : Resists hydrolysis under acidic/basic conditions but may undergo nucleophilic displacement with strong bases (e.g., KOH/ethanol) ( , ).

  • Role : Enhances electrophilicity of the imidazole ring, facilitating further substitutions.

3-Ethoxypropyl Chain

  • Hydrolysis : The ethoxy group can be cleaved under acidic conditions (e.g., HCl/water) to yield a propanol derivative ( ).

  • Oxidation : Tertiary alcohols may form ketones via oxidation (e.g., PCC in DCM).

Hydroxymethyl Group

  • Protection : Commonly protected as a silyl ether (e.g., TBSCl) or acetate ester during multi-step syntheses ( ).

Key Reaction Data

Reaction Type Reagents/Conditions Outcome Source
Alkylation 3-Ethoxypropyl bromide, NaH, DMFN-substitution on imidazole ,
Sulfonation MsCl, Et₃N, CH₂Cl₂, 0°C → RTMethanesulfonyl group introduction ,
Oxidation (CH₂OH) KMnO₄, H₂O, 60°CConversion to carboxylic acid ,
Esterification Acetyl chloride, pyridine, RTFormation of acetate ester

Mechanistic Insights

  • Electrophilic Aromatic Substitution : The methanesulfonyl group directs incoming electrophiles to specific positions on the imidazole ring ( ).

  • Steric Effects : The 3-ethoxypropyl chain influences reaction rates by hindering access to the N1 position ( , ).

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing SO₂ and ethylene oxide ( ).

  • Photodegradation : UV light induces cleavage of the sulfonyl group, forming imidazole radicals ( ).

Unresolved Challenges

  • Regioselectivity : Competing substitutions at C4 vs. C5 of the imidazole ring remain problematic ( ).

  • Scalability : Low yields (<40%) in triazoloquinazolinone cyclization steps ( ).

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares [1-(3-Ethoxypropyl)-2-methanesulfonyl-1H-imidazol-5-yl]methanol with structurally related imidazole derivatives, highlighting variations in substituents, molecular properties, and applications:

Compound Name Substituent at Position 1 Molecular Formula Molecular Weight (g/mol) Purity (%) Key Differences vs. Target Compound Source (Evidence ID)
This compound (Target) 3-Ethoxypropyl (-CH₂CH₂CH₂-OCH₂CH₃) Inferred: C₁₀H₁₈N₂O₄S ~262.3* N/A Reference compound N/A
{1-[3-(Diethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol 3-(Diethylamino)propyl C₁₂H₂₃N₃O₃S 289.4 ≥95 Diethylamino group increases basicity and solubility
[2-methanesulfonyl-1-(3-methoxypropyl)-1H-imidazol-5-yl]methanol 3-Methoxypropyl (-CH₂CH₂CH₂-OCH₃) C₉H₁₆N₂O₄S 248.3 95 Shorter alkoxy chain reduces hydrophobicity
{2-methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazol-5-yl}methanol 3-(Isopropyloxy)propyl C₁₁H₂₀N₂O₄S 276.4 N/A Bulkier isopropyloxy group may hinder steric access
[2-methanesulfonyl-1-(2-methylpropyl)-1H-imidazol-5-yl]methanol 2-Methylpropyl (Isobutyl) C₉H₁₆N₂O₃S 232.3 N/A Branched alkyl chain alters lipophilicity

Key Findings:

Substituent Effects on Solubility: The diethylamino derivative () exhibits enhanced water solubility due to its basic tertiary amine group, whereas the ethoxy and methoxy analogs rely on polar ether linkages for solubility . The target compound’s ethoxypropyl group balances hydrophobicity and polarity, making it suitable for organic-phase reactions.

Methanesulfonyl groups in all compounds enhance stability via strong electron-withdrawing effects, which may modulate electrophilic substitution patterns .

Synthetic Accessibility: Methoxypropyl derivatives () are synthesized in high yields (95% purity) under mild conditions, suggesting scalability . Diethylamino derivatives () require specialized handling due to their hygroscopic nature .

Potential Applications: Nitroimidazole derivatives () are explored for antimicrobial activity, implying that the target compound could be modified for similar purposes . β-Cyclodextrin complexes () demonstrate improved bioavailability for imidazole derivatives, a strategy applicable to the target compound .

Q & A

Q. What are the recommended synthetic routes for [1-(3-Ethoxypropyl)-2-methanesulfonyl-1H-imidazol-5-yl]methanol, and how can reaction conditions be optimized?

The synthesis of imidazole derivatives often involves lithiation and nucleophilic substitution. For example, in analogous compounds, n-butyl lithium in THF at -60°C is used to generate lithium salts, followed by oxygenation and purification via chromatography or recrystallization . Optimization may include varying solvents (e.g., THF vs. DMF), temperature gradients (e.g., cooling to -60°C to control exothermic reactions), and catalyst selection. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high yields and purity .

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and purity. For example, imidazole ring protons typically appear between δ 7.0–8.0 ppm .
  • FTIR : Detection of functional groups (e.g., sulfonyl C=O stretch at ~1350–1150 cm⁻¹, methanol -OH stretch at ~3200–3600 cm⁻¹) .
  • Elemental Analysis : Validation of calculated vs. observed C, H, N, S percentages (discrepancies >0.3% indicate impurities) .
  • X-ray Crystallography : Resolves stereochemistry and molecular packing, as seen in structurally related imidazole derivatives .

Q. What safety protocols are essential during handling and storage?

  • Handling : Use PPE (gloves, goggles), avoid inhalation/contact, and work in a fume hood. The compound’s sulfonyl group may cause skin/eye irritation .
  • Storage : Store in sealed glass containers at 2–8°C in a dry, dark environment to prevent hydrolysis or decomposition .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate electronic properties and reactivity?

Density Functional Theory (DFT) predicts frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and charge distribution. For imidazole analogs, DFT studies reveal nucleophilic sites (e.g., methoxypropyl chain) and electrophilic regions (methanesulfonyl group), guiding derivatization strategies . Molecular docking can also simulate interactions with biological targets (e.g., fungal enzymes), as demonstrated in benzimidazole-antifungal studies .

Q. How should researchers resolve contradictions in spectroscopic or biological data?

  • Case Study : If NMR signals conflict with expected structures, compare with X-ray crystallography data to confirm regiochemistry .
  • Biological Assays : Replicate experiments under controlled conditions (e.g., fixed pH, temperature). For inconsistent antifungal activity, test against standardized fungal strains (e.g., Candida albicans ATCC 10231) and validate via dose-response curves .

Q. What strategies enhance the compound’s pharmacological activity while minimizing toxicity?

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to the imidazole ring to improve binding to fungal cytochrome P450 enzymes .
  • Prodrug Design : Mask the methanol group as an ester to enhance bioavailability, with enzymatic cleavage in vivo .
  • Toxicology Screening : Use in vitro assays (e.g., hepatocyte viability tests) to identify metabolic liabilities early in development .

Q. How can environmental persistence and degradation pathways be studied?

  • Hydrolysis Studies : Monitor compound stability under varying pH (e.g., pH 3–10) and temperatures (25–50°C) using HPLC-MS to detect breakdown products .
  • Microbial Degradation : Incubate with soil microbiota and analyze metabolites via LC-QTOF-MS to identify bioremediation pathways .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Imidazole Derivatives

ParameterOptimal ConditionsReference
Lithiation Agentn-BuLi in THF (-60°C)
PurificationSilica gel chromatography
Yield OptimizationSlow addition of electrophiles

Q. Table 2. Computational Parameters for DFT Studies

PropertyMethod/Basis SetReference
HOMO-LUMO GapB3LYP/6-311++G(d,p)
Docking SoftwareAutoDock Vina (PDB: 1EA1)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(3-Ethoxypropyl)-2-methanesulfonyl-1H-imidazol-5-yl]methanol
Reactant of Route 2
[1-(3-Ethoxypropyl)-2-methanesulfonyl-1H-imidazol-5-yl]methanol

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